Methyl 2-fluoro-4-(methylthio)benzoate
Description
Methyl 2-fluoro-4-(methylthio)benzoate is a substituted methyl benzoate characterized by a fluorine atom at the ortho position (C2) and a methylthio (-SMe) group at the para position (C4) on the aromatic ring. The ester functional group (-COOCH₃) is attached to the benzene ring, conferring typical benzoate reactivity, such as susceptibility to hydrolysis under acidic or basic conditions.
Properties
IUPAC Name |
methyl 2-fluoro-4-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECDHZFZAGCNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296689 | |
| Record name | Methyl 2-fluoro-4-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157652-35-2 | |
| Record name | Methyl 2-fluoro-4-(methylthio)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157652-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-4-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the nucleophilic substitution of 2-fluoro-4-(methylthio)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(methylthio)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-4-(methylthio)benzoate or 2-thiocyanato-4-(methylthio)benzoate.
Oxidation: Products such as methyl 2-fluoro-4-(methylsulfinyl)benzoate or methyl 2-fluoro-4-(methylsulfonyl)benzoate.
Reduction: Products such as 2-fluoro-4-(methylthio)benzyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(methylthio)benzoate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The fluorine atom and methylthio group can also participate in various interactions with enzymes or receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : this compound’s substituents make it a candidate for further functionalization (e.g., cross-coupling reactions) to develop agrochemicals or pharmaceuticals.
- Safety Profile : Alkyl benzoates like Methyl benzoate are generally low in toxicity, but -SMe may introduce sulfur-containing metabolites requiring further study .
Biological Activity
Methyl 2-fluoro-4-(methylthio)benzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11FOS
- Molecular Weight : 200.26 g/mol
The presence of a fluoro group and a methylthio group contributes to its unique chemical properties, which may influence its interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, analogs of benzoate compounds have shown effectiveness against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For example, certain benzoate derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and Bel-7402). The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
| 50 | 15 |
The data indicate a concentration-dependent decrease in cell viability, suggesting that the compound may possess significant anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Table 2 summarizes the biological activities of selected analogs.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against MCF-7 cells |
| Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate | High | Moderate | Potential for broader spectrum |
| Benzothioate | High | Low | Strong antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
